molecular formula C14H9Cl2NO4 B5785899 4-chlorobenzyl 4-chloro-3-nitrobenzoate

4-chlorobenzyl 4-chloro-3-nitrobenzoate

Cat. No.: B5785899
M. Wt: 326.1 g/mol
InChI Key: ZHJAKZYXWBGXMG-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Nitro- and Halogen-Substituted Aromatic Chemistry

The journey into the world of substituted aromatic compounds began in the 19th century with the discovery and exploration of nitration and halogenation reactions. The nitration of aromatic compounds, a process that introduces a nitro (-NO2) group onto an aromatic ring, has been a cornerstone of organic chemistry since its discovery in the early 1830s. researchgate.net Initially crucial for the synthesis of explosives like trinitrotoluene (TNT), the versatility of the nitro group as a strong electron-withdrawing group and a precursor to other functional groups, such as amines, quickly became apparent. numberanalytics.comwikipedia.org This has made nitroaromatic compounds essential intermediates in the production of pharmaceuticals, dyes, and other fine chemicals. numberanalytics.com

Similarly, the halogenation of aromatic compounds, which involves the substitution of a hydrogen atom with a halogen (e.g., chlorine, bromine), is a fundamental type of electrophilic aromatic substitution. wikipedia.org While some aromatic compounds can react directly with halogens, many require a Lewis acid catalyst to enhance the electrophilicity of the halogen. libretexts.orgmasterorganicchemistry.com The introduction of halogens into aromatic rings significantly influences the electronic properties and reactivity of the molecule, often serving as a handle for further synthetic transformations.

The development of these substitution reactions paved the way for the creation of a vast array of multifunctional aromatic compounds, where the interplay between different substituents leads to unique chemical behaviors.

Significance of Ester Functional Groups in Synthetic Organic Methodologies

Esters are a common and important functional group in organic chemistry, characterized by a carbonyl group bonded to an oxygen atom, which is in turn bonded to another carbon group. chemistrytalk.orglabxchange.orgpressbooks.pub The ester functional group is a key feature in many natural products, contributing to the fragrances of fruits and flowers. labxchange.org In synthetic organic chemistry, esters are highly valued for several reasons.

They serve as protecting groups for carboxylic acids and alcohols, are key intermediates in various transformations, and are themselves the targets of important reactions like saponification, transesterification, and reduction. organic-chemistry.org The formation of esters, known as esterification, is typically achieved through the reaction of a carboxylic acid and an alcohol. fsu.edu The reactivity of the carbonyl carbon in an ester allows for nucleophilic attack, making it a versatile site for molecular modification. pressbooks.pub

Current Research Landscape and Future Directions for Multifunctional Organic Compounds

Modern organic chemistry research is increasingly focused on the design and synthesis of multifunctional compounds—molecules that possess multiple distinct functional groups. nih.gov These compounds are of interest because the interactions between their functional groups can lead to novel properties and applications. acs.orgnih.gov Research in this area is driven by the need for new materials with specific electronic, optical, or biological properties, as well as the development of more efficient and selective synthetic methods. acs.org

The future of this field lies in the rational design of complex molecules with tailored functionalities. This includes the development of "smart" molecules that can respond to external stimuli and the creation of new catalysts and materials with enhanced performance. nih.gov Covalent organic frameworks (COFs), for example, represent an emerging class of multifunctional materials with potential applications in chemical detection and beyond. researchgate.net

Specific Research Focus on 4-chlorobenzyl 4-chloro-3-nitrobenzoate within Academic Disciplines

While specific research on this compound is not extensively documented in publicly available literature, its structure suggests several areas of potential academic interest. The molecule combines the features of a halogenated and nitrated aromatic acid with a halogenated benzyl (B1604629) alcohol, making it a prime candidate for studies in several disciplines:

Synthetic Chemistry: The synthesis of this compound itself presents a challenge in regioselectivity and functional group compatibility. It serves as an excellent example for developing and optimizing esterification methods for sterically hindered and electronically deactivated substrates.

Medicinal Chemistry: The presence of chloro and nitro groups on aromatic rings is a common feature in many bioactive compounds. Research could explore the potential antimicrobial or other therapeutic activities of this molecule, drawing parallels with other halogenated and nitrated compounds that exhibit such properties. researchgate.netresearchgate.net

Materials Science: The rigid, substituted aromatic rings in this compound suggest that it could be a precursor or a component in the synthesis of liquid crystals or other ordered materials. The synthesis of 4'-nitrophenyl 4-chloro-3-nitrobenzoate, a structurally similar compound, has been explored in the context of liquid crystal precursors. rsc.org

Physical Organic Chemistry: The interplay of the electron-withdrawing nitro and chloro groups on the benzoate (B1203000) ring and the chloro group on the benzyl moiety would be of interest for studying reaction mechanisms and the electronic effects of substituents, potentially through Hammett analysis. wikipedia.org

Synthesis and Characterization

The preparation of this compound would likely proceed through the esterification of 4-chloro-3-nitrobenzoic acid with 4-chlorobenzyl alcohol.

Synthesis of 4-chloro-3-nitrobenzoic acid

The precursor, 4-chloro-3-nitrobenzoic acid, is typically synthesized via the nitration of p-chlorobenzoic acid using a mixture of concentrated nitric and sulfuric acids. guidechem.comprepchem.com The directing effects of the chloro and carboxylic acid groups guide the incoming nitro group to the position ortho to the carboxylic acid and meta to the chloro group.

ReactantReagentConditionsProductYield
p-Chlorobenzoic acidConc. HNO3 / Conc. H2SO410-37°C4-chloro-3-nitrobenzoic acid~98% prepchem.com

Esterification to form this compound

The final esterification step would involve reacting 4-chloro-3-nitrobenzoic acid with 4-chlorobenzyl alcohol in the presence of an acid catalyst, such as sulfuric acid, and likely heating to drive the reaction to completion. A similar procedure has been described for the synthesis of methyl 4-chloro-3-nitrobenzoate. researchgate.net

Reactant 1Reactant 2CatalystConditionsProduct
4-chloro-3-nitrobenzoic acid4-chlorobenzyl alcoholConc. H2SO4RefluxThis compound

Physicochemical Properties

PropertyPredicted Value/Description
Molecular Formula C14H8Cl2NO4
Molecular Weight 325.13 g/mol
Appearance Likely a white to pale yellow crystalline solid.
Melting Point Expected to be a relatively high melting solid due to its rigid structure and polar functional groups. For comparison, the melting point of 4-chloro-3-nitrobenzoic acid is 178-180°C. prepchem.com
Solubility Expected to be poorly soluble in water, but soluble in common organic solvents like dichloromethane (B109758), ethyl acetate, and acetone.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation of organic compounds. The expected spectroscopic data for this compound are outlined below, based on data for similar structures. rsc.orgchemicalbook.comnih.govrsc.org

¹H NMR Spectroscopy

The proton NMR spectrum would provide information about the different types of protons in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5d1HAromatic H ortho to -NO2
~8.2dd1HAromatic H between -Cl and -NO2
~7.8d1HAromatic H ortho to -Cl
~7.4d2HAromatic H on benzyl ring
~7.3d2HAromatic H on benzyl ring
~5.4s2H-CH2- protons

¹³C NMR Spectroscopy

The carbon NMR spectrum would show distinct signals for each unique carbon atom.

Chemical Shift (δ, ppm)Assignment
~164C=O (ester)
~150C-NO2
~138-125Aromatic carbons
~68-CH2- carbon

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present.

Wavenumber (cm⁻¹)Functional Group
~1730C=O stretch (ester)
~1530 & ~1350N-O stretch (nitro group)
~1250C-O stretch (ester)
~1100-1000C-Cl stretch

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would provide insights into the thermal stability and phase transitions of the compound. While specific data for this compound is unavailable, studies on similar compounds, such as 3-chloro-2-nitrobenzoates of transition metals, indicate that such compounds are generally stable at room temperature and exhibit distinct decomposition patterns at elevated temperatures. scielo.br A related compound, 4-[(4-chlorobenzyl)oxy]-3,4′-dichloroazobenzene, has also been studied for its thermal behavior. researchgate.net

Potential Research Applications

Given its structure, this compound holds potential in several research areas:

Antimicrobial Studies: The presence of halogen and nitro functional groups on aromatic rings is often associated with antimicrobial activity. researchgate.netnih.gov Therefore, this compound could be screened for its efficacy against various bacterial and fungal strains.

Intermediate in Organic Synthesis: This compound could serve as a versatile intermediate for the synthesis of more complex molecules. The nitro group can be reduced to an amine, and the ester can be hydrolyzed or converted to other functional groups, opening up a wide range of synthetic possibilities.

Material Science: As previously mentioned, the rigid, polar structure of this molecule makes it a candidate for investigation in the field of liquid crystals and other advanced materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chlorophenyl)methyl 4-chloro-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2NO4/c15-11-4-1-9(2-5-11)8-21-14(18)10-3-6-12(16)13(7-10)17(19)20/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHJAKZYXWBGXMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Computational and Theoretical Frameworks for Molecular Analysis of 4 Chlorobenzyl 4 Chloro 3 Nitrobenzoate

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are instrumental in understanding the fundamental electronic properties of 4-chlorobenzyl 4-chloro-3-nitrobenzoate. These calculations can elucidate the distribution of electrons within the molecule, identify regions of high or low electron density, and predict its reactivity towards other chemical species.

Density Functional Theory (DFT) for Molecular Orbital Analysis and Frontier Orbitals

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly useful for analyzing the molecular orbitals of complex organic molecules like this compound. DFT calculations, often employing hybrid functionals such as B3LYP, can determine the energies and shapes of the molecular orbitals.

A key aspect of this analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting electrophilic regions. The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. For a molecule like this compound, the HOMO is expected to be located primarily on the electron-rich aromatic rings, while the LUMO is likely to be concentrated around the electron-withdrawing nitro group and the ester functionality.

Table 1: Representative Frontier Molecular Orbital Data from DFT Calculations for Aromatic Esters

ParameterDescriptionTypical Calculated Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.5 to -7.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.5 to -2.5
HOMO-LUMO GapEnergy difference between HOMO and LUMO4.5 to 5.5
Note: These are typical values for similar aromatic ester compounds and the actual values for this compound would require specific DFT calculations.

Prediction of Electrostatic Potential Surfaces (EPS) and Charge Distribution

The molecular electrostatic potential (MEP or EPS) surface is a valuable tool for understanding the charge distribution and predicting the reactive sites of a molecule. rsc.org The EPS is a plot of the electrostatic potential mapped onto the constant electron density surface of the molecule. It provides a visual representation of the charge distribution from the perspective of an approaching reagent.

Different colors on the EPS map represent different values of the electrostatic potential. Regions of negative potential, typically colored in shades of red, are characterized by an excess of electrons and are prone to electrophilic attack. In this compound, these areas are expected around the oxygen atoms of the nitro and carbonyl groups. Regions of positive potential, shown in shades of blue, are electron-deficient and are susceptible to nucleophilic attack. These are likely to be found around the hydrogen atoms of the aromatic rings. The EPS map can, therefore, provide a clear and intuitive prediction of how the molecule will interact with other polar molecules and ions. researchgate.net

Conformational Analysis and Energy Landscape Mapping through Ab Initio Methods

The biological activity and physical properties of a molecule are often dictated by its three-dimensional structure or conformation. Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are employed to perform conformational analysis. wikipedia.org These methods can be used to map the potential energy surface of this compound, identifying stable conformers (local minima) and the energy barriers for rotation around its flexible single bonds, such as the C-O-C ester linkage. numberanalytics.comresearchgate.net

Theoretical Prediction of Spectroscopic Features

Computational methods are also extensively used to predict and interpret the spectroscopic features of molecules. This can be particularly useful for complex molecules where experimental spectra may be difficult to assign.

Computational Vibrational Spectroscopy: Infrared (IR) and Raman Mode Prediction

Theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT methods. researchgate.netnih.govnsf.gov These calculations provide the vibrational frequencies and intensities of the normal modes of the molecule. The predicted spectra can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of the observed absorption bands to specific molecular vibrations. researchgate.net

The process involves optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational frequencies are often scaled by an empirical factor to account for anharmonicity and the approximations inherent in the theoretical method. For this compound, these calculations would predict the characteristic stretching frequencies for the C=O, C-O, C-Cl, and N-O bonds, as well as the various bending and torsional modes of the aromatic rings. youtube.com

Table 2: Representative Calculated Vibrational Frequencies for Functional Groups in this compound

Functional GroupVibrational ModeTypical Calculated Wavenumber (cm-1)
C=O (ester)Stretching1720 - 1750
C-O (ester)Stretching1100 - 1300
NO2 (nitro)Asymmetric Stretching1520 - 1560
NO2 (nitro)Symmetric Stretching1340 - 1360
C-Cl (aryl)Stretching1000 - 1100
Note: These values are representative and would be refined by specific calculations on the molecule.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculation Principles and Methodologies

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another important application of computational chemistry. aps.orguni-bonn.de DFT methods can be used to calculate the magnetic shielding tensors for each nucleus in the molecule. The chemical shift is then determined by referencing the calculated shielding of the target nucleus to the shielding of a standard reference compound, such as tetramethylsilane (B1202638) (TMS). nih.govnih.gov

The accuracy of calculated NMR chemical shifts is highly dependent on the chosen theoretical method, basis set, and the inclusion of solvent effects. researchgate.net For a molecule like this compound, with its two distinct aromatic rings and various substituents, theoretical NMR predictions can help in the assignment of the complex 1H and 13C NMR spectra. The calculations can predict the chemical shifts for each unique proton and carbon atom in the molecule, providing a theoretical basis for interpreting experimental data.

Ultraviolet-Visible (UV-Vis) Absorption Spectra Prediction and Electronic Transition Characterization

The prediction of the ultraviolet-visible (UV-Vis) absorption spectrum for this compound would be accomplished using quantum mechanical calculations, primarily through Time-Dependent Density Functional Theory (TD-DFT). This method is well-suited for calculating the excited state properties of organic molecules.

The process begins with the optimization of the molecule's ground-state geometry using Density Functional Theory (DFT). A suitable functional, such as B3LYP, would be chosen in conjunction with a basis set like 6-311+G(d,p), which has been shown to provide a good balance of accuracy and computational cost for similar aromatic esters. nih.gov To account for the influence of a solvent on the electronic spectrum, a solvent model, such as the Polarizable Continuum Model (PCM), would be incorporated into the calculations.

Following ground-state optimization, TD-DFT calculations are performed to determine the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. The primary electronic transitions, typically π → π* and n → π*, would be characterized by analyzing the molecular orbitals involved in each excitation. For this compound, the key chromophores are the two substituted benzene (B151609) rings and the ester group. The presence of the electron-withdrawing nitro (-NO2) and chloro (-Cl) groups is expected to significantly influence the electronic structure and the resulting absorption spectrum.

Table 1: Illustrative Predicted UV-Vis Absorption Data for this compound in Methanol (B129727) (Note: This table is a hypothetical representation of results from a TD-DFT calculation and is for illustrative purposes only.)

Predicted λmax (nm)Excitation Energy (eV)Oscillator Strength (f)Major ContributionTransition Character
2854.350.45HOMO -> LUMOπ → π
2504.960.21HOMO-1 -> LUMOπ → π
3104.000.05HOMO-2 -> LUMOn → π*

Data is hypothetical and based on typical values for substituted aromatic esters.

Molecular Dynamics and Monte Carlo Simulations for Conformational and Solvent Effects

To understand the flexibility and conformational landscape of this compound, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful tools. These methods allow for the exploration of the molecule's potential energy surface, revealing stable conformations and the energetic barriers between them.

Molecular Dynamics (MD) simulations would track the atomic positions of the molecule over time by solving Newton's equations of motion. researchgate.net This provides insight into the dynamic behavior, including the rotation around key single bonds, such as the C-O-C linkage of the ester group and the bonds connecting the rings to the ester and methylene (B1212753) bridge. A force field, a set of parameters describing the potential energy of the system, would be chosen to model the inter- and intramolecular interactions. Simulations would typically be run in a simulated solvent box (e.g., water or methanol) to explicitly model solvent effects on the conformational preferences of the molecule. Analysis of the MD trajectory would reveal the distribution of dihedral angles and identify the most populated conformational states.

Monte Carlo (MC) simulations offer a complementary approach. Instead of a deterministic trajectory, MC methods use random sampling to explore the conformational space. nih.gov This can be particularly effective for overcoming energy barriers and achieving a broader sampling of possible conformations. Conformational searches using MC methods combined with a force field like MMFF94 can identify low-energy conformers that can then be used as starting points for more accurate quantum mechanical calculations. nih.gov

Table 2: Illustrative Conformational Analysis Data for Key Dihedral Angles (Note: This table is a hypothetical representation of conformational analysis results and is for illustrative purposes only.)

Dihedral AngleDescriptionPredicted Low-Energy Range (°)
τ1 (C-C-O-C)Rotation around the ester bond0 ± 20 and 180 ± 20
τ2 (O-C-C-Ar)Rotation of the benzyl (B1604629) group-90 to +90
τ3 (Ar-N-O-O)Twist of the nitro group20 to 50

Data is hypothetical and intended to illustrate the type of information obtained from conformational analysis.

Reaction Pathway Prediction and Transition State Analysis using Computational Methods

Computational methods can be used to predict the most likely synthetic route for this compound and analyze the energetics of the reaction. The most plausible synthesis is the Fischer esterification of 4-chloro-3-nitrobenzoic acid with 4-chlorobenzyl alcohol, typically in the presence of an acid catalyst. nagwa.com

DFT calculations can be employed to model the reaction pathway. This involves:

Geometry Optimization: The structures of the reactants (4-chloro-3-nitrobenzoic acid, 4-chlorobenzyl alcohol), intermediates, and products are optimized to find their lowest energy conformations.

Transition State (TS) Search: A search for the transition state structure connecting the reactants and products is performed. This is a first-order saddle point on the potential energy surface.

Frequency Analysis: Vibrational frequency calculations are carried out to confirm the nature of the stationary points. Reactants, intermediates, and products should have all real frequencies, while a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

This analysis provides crucial insights into the feasibility and kinetics of the proposed synthesis. researchgate.net

Table 3: Illustrative Energetics for the Fischer Esterification Synthesis (Note: This table is a hypothetical representation of results from a DFT reaction pathway calculation and is for illustrative purposes only.)

SpeciesDescriptionRelative Energy (kcal/mol)
Reactants4-chloro-3-nitrobenzoic acid + 4-chlorobenzyl alcohol0.0
Transition StateEsterification Transition State+25.5
ProductsThis compound + H₂O-5.2

Data is hypothetical and intended to illustrate the output of a reaction pathway analysis.

Advanced Synthetic Methodologies and Process Optimization for 4 Chlorobenzyl 4 Chloro 3 Nitrobenzoate

Esterification Strategies: Mechanistic Insight and Catalyst Development

The formation of the ester linkage between 4-chloro-3-nitrobenzoic acid and 4-chlorobenzyl alcohol is the final key step in the synthesis of the target molecule. The efficiency of this reaction is highly dependent on the chosen methodology, catalyst, and reaction conditions.

Direct esterification, often following the Fischer esterification mechanism, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. numberanalytics.com This process is reversible and requires the removal of water to drive the reaction toward the product. numberanalytics.comchemguide.co.uk

The reaction is typically catalyzed by strong protic acids like concentrated sulfuric acid or p-toluenesulfonic acid (pTSA). numberanalytics.comchemguide.co.ukgoogle.com The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. byjus.com Subsequent proton transfer and elimination of a water molecule yield the ester. numberanalytics.combyjus.com

For substrates like substituted benzoic acids, heterogeneous solid acid catalysts offer advantages in terms of reusability and simplified work-up. epa.gov Modified montmorillonite (B579905) K10 clay and zirconium/titanium-based solid acids have demonstrated effectiveness in the esterification of benzoic acids with various alcohols, including those with electron-withdrawing groups. epa.govmdpi.com Metal-based catalysts, such as those containing tin or titanium, are also employed, particularly at higher temperatures (above 180°C). google.com The choice of solvent can also influence reaction rates and yields, with common options including toluene (B28343) and dichloromethane (B109758). numberanalytics.com

Table 1: Comparison of Catalytic Systems for Direct Esterification of Benzoic Acids

Catalyst SystemTypical Reaction ConditionsAdvantagesReferences
Sulfuric Acid (H₂SO₄)Heat/reflux, removal of waterLow cost, readily available numberanalytics.comchemguide.co.uk
p-Toluenesulfonic Acid (pTSA)Heat/reflux, often with Dean-Stark apparatusEffective hydrogen donor google.comresearchgate.net
Metal Compounds (Sn, Ti, Zr)High temperatures (>180°C)High-temperature stability, effective for specific substrates google.commdpi.com
Modified Montmorillonite K10Solvent-free conditions possibleHeterogeneous, reusable, environmentally benign epa.gov

To circumvent the equilibrium limitations of direct esterification, more reactive derivatives of 4-chloro-3-nitrobenzoic acid can be used. The most common of these is the acyl chloride, 4-chloro-3-nitrobenzoyl chloride. chemicalbook.com This intermediate can be synthesized by reacting the parent carboxylic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride. prepchem.comrsc.org A preparation using oxalyl chloride in dichloromethane with a catalytic amount of DMF has been reported to produce the acyl chloride as a solid with a melting point of 49-51°C. prepchem.com

The subsequent reaction of 4-chloro-3-nitrobenzoyl chloride with 4-chlorobenzyl alcohol proceeds via a nucleophilic acyl substitution mechanism. This reaction is generally faster and irreversible compared to Fischer esterification, often occurring at room temperature or with gentle heating. chemguide.co.uk The reaction of an acyl chloride with an alcohol is a well-established method for forming esters. byjus.com A similar synthesis involving the reaction of 4-chloro-3-nitrobenzoyl chloride with 4-nitrophenol (B140041) in the presence of potassium carbonate and a phase-transfer catalyst (tetrabutylammonium bromide) has been documented, yielding the corresponding ester in high yield. rsc.org This demonstrates the viability of the acyl chloride route for coupling with phenolic or alcoholic nucleophiles.

Acid anhydrides represent another reactive carboxylic acid derivative. While their reactions with alcohols are typically slower than those of acyl chlorides, they offer an alternative route that avoids the generation of corrosive hydrogen chloride gas. chemguide.co.uk The reaction usually requires warming to proceed at a reasonable rate. chemguide.co.uk

Modern synthetic chemistry increasingly employs non-conventional energy sources to accelerate reactions, improve yields, and enhance green chemistry metrics. Microwave-assisted organic synthesis (MAOS) has proven particularly effective for esterification. ajrconline.org Microwave irradiation can significantly reduce reaction times from hours to minutes due to efficient and uniform heating. mdpi.comnih.gov

Studies on the esterification of various benzoic acids have shown that microwave-assisted methods, often in the presence of a catalyst like N-fluorobenzenesulfonimide or a solid acid, can produce esters in high yields under mild conditions. mdpi.comresearchgate.net For instance, the microwave-assisted esterification of benzoic acid with methanol (B129727) at 120°C was completed in 30 minutes. mdpi.com This approach could be directly applicable to the synthesis of 4-chlorobenzyl 4-chloro-3-nitrobenzoate, potentially offering a rapid and efficient alternative to conventional heating. researchgate.netsemanticscholar.org

Sonochemistry, the application of ultrasound to chemical reactions, is another technique known to enhance reaction rates. While specific studies on the sonochemical esterification of 4-chloro-3-nitrobenzoic acid are not prominent, ultrasound has been successfully used to accelerate other reactions, such as the regioselective nitration of aromatic compounds. semanticscholar.org The cavitation effects produced by ultrasound can improve mass transfer and create localized high-temperature and high-pressure zones, which can accelerate the esterification process.

Introduction and Manipulation of Aromatic Substituents

The synthesis of the two key precursors, 4-chloro-3-nitrobenzoic acid and 4-chlorobenzyl alcohol, relies on the controlled introduction of chloro and nitro groups onto the benzene (B151609) ring. The regiochemical outcome of these electrophilic aromatic substitution reactions is governed by the directing effects of the substituents already present on the ring.

The precursor 4-chloro-3-nitrobenzoic acid is typically synthesized by the nitration of p-chlorobenzoic acid. guidechem.comprepchem.com In this electrophilic aromatic substitution, the existing substituents on the benzene ring dictate the position of the incoming nitro group (-NO2). The carboxylic acid group (-COOH) is a meta-directing deactivator, while the chlorine atom (-Cl) is an ortho, para-directing deactivator. wikipedia.org

When p-chlorobenzoic acid is subjected to nitration, the directing effects of the two groups work in concert. The -COOH group directs the incoming electrophile to the positions meta to it (positions 3 and 5), while the -Cl group directs to the positions ortho to it (positions 3 and 5). Both groups, therefore, direct the nitration to the same positions. This alignment results in a high degree of regioselectivity, yielding 4-chloro-3-nitrobenzoic acid as the major product. guidechem.com

The standard nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). prepchem.commasterorganicchemistry.com The sulfuric acid protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. masterorganicchemistry.comyoutube.com Reaction conditions must be carefully controlled to achieve high yields and avoid side reactions. One reported procedure involves adding a mixture of nitric and sulfuric acids to p-chlorobenzoic acid in sulfuric acid while maintaining the temperature between 10°C and 25°C, resulting in a 98.7% yield. prepchem.com Other methods use different solvents or nitrating agents to optimize the process. guidechem.com

Table 2: Reported Methods for the Nitration of p-Chlorobenzoic Acid

Nitrating Agent/SolventReaction ConditionsYieldReference
Conc. HNO₃ / Conc. H₂SO₄10-25°C, then 37°C for 10-14 hours98.7% prepchem.com
Conc. HNO₃ (15x molar excess)Below 20°C for 6 hours90% guidechem.com
Mixed Acid / DichloromethaneBoiling point temperature>97% guidechem.com

The chlorine atoms in this compound originate from chlorinated precursors, namely 4-chlorobenzoic acid and 4-chlorobenzyl alcohol. These are typically derived from the chlorination of benzoic acid or toluene, respectively.

The direct chlorination of aromatic compounds is an electrophilic aromatic substitution reaction. A variety of chlorinating agents can be used, including chlorine gas (Cl₂), sulfuryl chloride (SO₂Cl₂), and tert-butyl hypochlorite (B82951). acs.org The regioselectivity of the reaction is a critical challenge, as chlorination can often lead to mixtures of ortho, meta, and para isomers.

For electron-rich aromatic compounds, highly regioselective methods have been developed. For example, using a combination of tert-butyl hypochlorite and a zeolite catalyst like HNa faujasite X in acetonitrile (B52724) can achieve remarkable para-selectivity for the monochlorination of various aromatic substrates under mild conditions. rsc.org Organocatalysts can also be employed to tune the reactivity of agents like sulfuryl chloride, enabling selective chlorination. acs.org Another approach for achieving high para-selectivity involves using a copper(II) chloride catalyst system in aqueous hydrochloric acid, which minimizes the formation of other isomers and byproducts. google.com

The precursor 4-chlorobenzoic acid can also be synthesized via the oxidation of 4-chlorotoluene (B122035). guidechem.com Similarly, 4-chlorobenzyl alcohol can be prepared from 4-chlorotoluene through side-chain halogenation followed by hydrolysis, or by reduction of 4-chlorobenzaldehyde (B46862) or 4-chlorobenzoic acid.

Multistep Synthetic Sequences for Complex Functionalization

The synthesis of this compound, an ester with specific functional groups on both its acid and alcohol moieties, requires a well-designed multistep sequence. The primary strategy involves the separate synthesis of the two key precursors, 4-chloro-3-nitrobenzoic acid and (4-chlorophenyl)methanol (4-chlorobenzyl alcohol), followed by their condensation via esterification.

Precursor Synthesis: 4-chloro-3-nitrobenzoic acid

A common and effective route to 4-chloro-3-nitrobenzoic acid begins with a more readily available starting material, such as p-chlorotoluene or p-chlorobenzoic acid. guidechem.com

Nitration: The first step is the regioselective nitration of the aromatic ring. Starting with p-chlorobenzoic acid, a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is used. prepchem.com The chloro group is an ortho-, para-director, but the deactivating carboxyl group directs the incoming nitro group to the meta position relative to itself, which is the ortho position to the chlorine. The reaction is typically performed at controlled temperatures (e.g., 10-25°C) to ensure selectivity and prevent over-nitration. prepchem.com

Oxidation (if starting from p-chlorotoluene): An alternative route starts with p-chlorotoluene. The methyl group is first oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄). guidechem.com The resulting p-chlorobenzoic acid is then nitrated as described above. A different sequence involves nitrating p-chlorotoluene first, which yields 4-chloro-3-nitrotoluene, followed by oxidation of the methyl group to a carboxylic acid. guidechem.comquora.com

Precursor Synthesis: (4-chlorophenyl)methanol

(4-chlorophenyl)methanol is typically prepared via the reduction of 4-chlorobenzaldehyde. This reduction can be accomplished using various reducing agents, with sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent being a common and mild choice for its selectivity for the aldehyde group.

Final Esterification Step

With both precursors in hand, the final step is the esterification to form the target compound. Several methods can be employed:

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid (4-chloro-3-nitrobenzoic acid) with the alcohol ((4-chlorophenyl)methanol) in the presence of a strong acid catalyst, such as sulfuric acid, with heat to drive the reaction to completion.

Steglich Esterification: A milder and often more efficient method for sensitive substrates, this reaction uses a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or a more modern equivalent, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This approach avoids the harsh acidic conditions of Fischer esterification.

Acyl Chloride Intermediate: The carboxylic acid can be converted to a more reactive acyl chloride (4-chloro-3-nitrobenzoyl chloride) using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. google.com The resulting acyl chloride then reacts readily with (4-chlorophenyl)methanol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the HCl byproduct. google.com

A plausible synthetic pathway is detailed in the table below.

Principles of Sustainable Synthesis for Environmental Impact Reduction

The principles of green chemistry are integral to modern synthetic design, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. chembam.comchembam.com For a compound like this compound, these principles can be applied at each stage of its synthesis.

Green Solvents and Solvent Minimization Strategies in Synthesis

Traditional synthesis often relies on hazardous solvents like dichloromethane (DCM) or dimethylformamide (DMF). rsc.org Green chemistry promotes the use of safer alternatives or the elimination of solvents altogether.

Alternative Solvents: For the esterification step, research has demonstrated the efficacy of greener solvents. Acetonitrile has been shown to be a viable alternative to chlorinated solvents in Steglich esterifications, providing comparable rates and yields. nih.gov Dimethyl carbonate (DMC) is another excellent green solvent choice, known for its low toxicity and biodegradability. rsc.org For nitration reactions, using ethers like tetrahydrofuran (B95107) (THF) can be less harmful than traditional halogenated alkanes. google.com

Solvent-Free Reactions: Where possible, avoiding solvents entirely is the ideal green approach. researchgate.net For certain esterification processes, particularly those involving phase-transfer catalysis (PTC), solvent-free conditions can be achieved, simplifying the process and reducing waste. researchgate.net In the enzymatic synthesis of similar esters like benzyl (B1604629) benzoate (B1203000), using an excess of one reactant (benzyl alcohol) can serve as the solvent, eliminating the need for an additional organic solvent. sci-hub.se

Heterogeneous Catalysis for Ease of Separation and Reusability

Heterogeneous catalysts, which exist in a different phase from the reactants (typically solid catalysts in a liquid reaction mixture), offer significant advantages in sustainable synthesis. numberanalytics.com Their primary benefit is the ease of separation from the reaction mixture by simple filtration, which avoids complex purification steps and allows for the catalyst to be recovered and reused. numberanalytics.comresearchgate.net

For Nitration: Instead of using homogenous sulfuric acid, solid acid catalysts like zeolites or sulfated metal oxides can be employed for nitration reactions. numberanalytics.com These materials provide the necessary acidity to facilitate the reaction but can be easily filtered out post-reaction.

For Esterification: Solid acid catalysts, such as ion-exchange resins (e.g., Dowex H+) or fibrous polymer-supported sulfonic acids, are effective for esterification. researchgate.netnih.gov They can replace soluble acids like H₂SO₄ or p-toluenesulfonic acid, simplifying workup and enabling catalyst recycling. researchgate.net

Biocatalysis: Immobilized enzymes, such as lipases, represent a powerful class of heterogeneous catalysts for ester synthesis. nih.govresearchgate.net Lipases can catalyze esterification under very mild conditions and can be reused for multiple cycles, making them a highly sustainable option. researchgate.netrsc.org

Atom Economy and E-Factor Analysis in Synthetic Route Design

Two key metrics for evaluating the "greenness" of a synthetic process are atom economy and the Environmental Factor (E-Factor). chembam.com

Atom Economy: This concept, developed by Barry Trost, measures the efficiency of a reaction in converting reactant atoms into the desired product. rsc.org It is calculated as: (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%. chembam.com Addition reactions have a 100% atom economy, while substitution and elimination reactions generate byproducts and have lower atom economies. rsc.org

E-Factor: Proposed by Roger Sheldon, the E-Factor is the ratio of the mass of waste produced to the mass of the desired product. libretexts.org A lower E-Factor signifies a greener process. The pharmaceutical and fine chemical industries have historically had very high E-Factors (25-100+), highlighting the significant waste generated. chembam.com

For the synthesis of this compound, the choice of route has a major impact on these metrics. For instance, using an acyl chloride pathway generates at least one equivalent of HCl (which is neutralized, creating salt waste) and waste from the chlorinating agent (e.g., SO₂ from SOCl₂). A direct esterification catalyzed by a reusable solid acid has a better atom economy as the only byproduct is water.

Flow Chemistry and Continuous Manufacturing Approaches for Scalability and Control

Flow chemistry, where reactions are run in a continuously flowing stream through a reactor rather than in a large tank (batch processing), is a transformative technology for chemical manufacturing. pharmasalmanac.com This approach offers significant advantages for scalability, safety, and process control, making it highly suitable for the synthesis of specialty chemicals like this compound. seqens.comaurigeneservices.com

Enhanced Safety and Control: Many reactions, particularly highly exothermic ones like nitration, are safer to run in flow reactors. The high surface-area-to-volume ratio of microreactors or tubular reactors allows for superior heat transfer, preventing dangerous temperature spikes that can occur in large batch reactors. cordenpharma.com This precise temperature control also leads to better selectivity and fewer byproducts. seqens.com

Scalability and Consistency: Scaling up a process in flow chemistry is achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), rather than building larger, more hazardous reactors. pharmasalmanac.com This ensures that the optimized reaction conditions developed in the lab translate directly to production scale, leading to consistent product quality. seqens.comaurigeneservices.com

Mechanistic Studies of Reactivity and Transformation Pathways of 4 Chlorobenzyl 4 Chloro 3 Nitrobenzoate

Hydrolysis Kinetics and Reaction Mechanism Elucidation

The hydrolysis of 4-chlorobenzyl 4-chloro-3-nitrobenzoate involves the cleavage of the ester bond to yield 4-chloro-3-nitrobenzoic acid and 4-chlorobenzyl alcohol. The kinetics and mechanism of this process are significantly influenced by the electronic nature of the substituents on both the acyl and benzyl (B1604629) portions of the molecule. The presence of the electron-withdrawing nitro and chloro groups on the benzoate (B1203000) ring renders the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

The general mechanism for ester hydrolysis can proceed through different pathways, with the most common for esters like this being the bimolecular acyl-oxygen cleavage (BAC2) mechanism under basic conditions and the AAC2 mechanism under acidic conditions. slideshare.net

Influence of pH on Ester Hydrolysis Rate and Pathway

Acidic Conditions (pH < 4): Under acidic conditions, the reaction is catalyzed by H+ ions (specific acid catalysis). youtube.com The carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon, facilitating attack by the weak nucleophile, water. youtube.com The mechanism is the reverse of a Fischer esterification. wikipedia.org The rate is generally first-order with respect to the ester concentration and the H+ concentration.

Neutral Conditions (pH ≈ 7): In the neutral pH range, the uncatalyzed reaction with water can occur, but it is typically very slow. youtube.com However, for esters with strong electron-withdrawing groups, this pathway can be more significant.

Alkaline Conditions (pH > 8): Base-catalyzed hydrolysis (saponification) is typically the dominant pathway at higher pH. wikipedia.orgjk-sci.com The strong nucleophile, hydroxide (B78521) ion (OH⁻), directly attacks the carbonyl carbon. This process is generally irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack. chemistrysteps.com The rate is first-order with respect to both the ester and hydroxide ion concentrations.

The electron-withdrawing nature of the 4-chloro and 3-nitro substituents on the benzoate ring accelerates the rate of alkaline hydrolysis significantly compared to unsubstituted benzyl benzoate, as they stabilize the negative charge in the tetrahedral intermediate.

Table 1: Illustrative pH-Rate Profile for the Hydrolysis of a Substituted Benzoate Ester

pHPredominant MechanismRelative Rate
2Acid-Catalyzed (AAC2)Moderate
7Neutral (Water Attack)Slow
12Base-Catalyzed (BAC2)Fast

This table provides a conceptual representation of the pH-rate profile. Actual rates depend on temperature and buffer composition.

Computational Modeling of Hydrolysis Transition States and Activation Energies

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of ester hydrolysis. researchgate.net Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the geometries of reactants, tetrahedral intermediates, transition states, and products. These calculations allow for the determination of activation energies (ΔG‡), providing a theoretical basis for understanding reaction rates. researchgate.net

For the hydrolysis of this compound, computational models would focus on:

Mapping the Potential Energy Surface: Identifying the lowest energy pathways for both acid- and base-catalyzed mechanisms.

Characterizing Transition States: Determining the structure of the transition states for the rate-determining steps, which typically involve the formation or collapse of the tetrahedral intermediate. researchgate.net

Solvent Effects: Incorporating explicit or implicit solvent models to account for the crucial role of water molecules in stabilizing charged species and participating in proton transfer events, such as through a Grotthuss-type mechanism. researchgate.net

Simulations for related ester hydrolyses have shown that the activation barrier is significantly lowered in the presence of acid or base catalysts compared to the neutral hydrolysis pathway. researchgate.net For this specific molecule, modeling would likely confirm that the electron-withdrawing substituents lower the activation energy for the formation of the tetrahedral intermediate in the base-catalyzed pathway.

Catalytic Effects on Ester Hydrolysis: Acid, Base, and Specific Ion Catalysis

Beyond catalysis by protons and hydroxide ions, other species can influence the rate of ester hydrolysis.

General Acid/Base Catalysis: In buffered solutions, the conjugate acid or base of the buffer can act as a catalyst. However, for many simple ester hydrolyses, specific acid and base catalysis are the dominant forms, and general catalysis effects are not always significant.

Specific Ion Catalysis: The rate of hydrolysis can also be influenced by the nature and concentration of ions in the solution, an effect distinct from simple ionic strength effects. Certain metal ions can act as Lewis acids, coordinating to the carbonyl oxygen and increasing the electrophilicity of the carbonyl carbon, thereby catalyzing the hydrolysis. acs.org Divalent metal ions like Zn²⁺, Cu²⁺, or Ni²⁺ can form chelation complexes with the ester, promoting attack by water or hydroxide. While the structure of this compound does not present an obvious strong chelation site adjacent to the ester, non-specific electrostatic interactions with cations can still stabilize the negatively charged transition state.

Studies on substituted phenyl benzoates have extensively used Hammett relationships to quantify the electronic effects of substituents on the hydrolysis rate, confirming that electron-withdrawing groups enhance the rate of alkaline hydrolysis. researchgate.netresearchgate.netsemanticscholar.org The principles from these studies are directly applicable to understanding the reactivity of this compound.

Reduction Chemistry of the Nitro Group: Selective Transformation Pathways

The reduction of the nitro group in this compound to an amino group is a key transformation that dramatically alters the molecule's properties. This reduction converts a strongly electron-withdrawing group into a strongly electron-donating group. A major challenge in this transformation is achieving chemoselectivity, i.e., reducing the nitro group without affecting the ester functionality or the carbon-chlorine bonds. tcichemicals.comacs.org

The generally accepted mechanism for nitroarene reduction, first proposed by Haber, involves a series of two-electron, two-proton steps that proceed through nitroso and hydroxylamine (B1172632) intermediates. rsc.orgorientjchem.org

Catalytic Hydrogenation: Stereoselectivity and Catalyst Design Principles

Catalytic hydrogenation is a widely used method for the reduction of nitro groups. mdpi.comrasayanjournal.co.in The choice of catalyst, solvent, and reaction conditions is critical for achieving high selectivity and yield. acs.org

Catalysts and Selectivity: Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. wikipedia.org For a substrate like this compound, a key concern is preventing hydrodehalogenation (cleavage of the C-Cl bonds) and hydrogenolysis of the benzyl ester group.

Palladium (Pd) catalysts are highly active but can also promote dehalogenation, particularly with aryl chlorides.

Platinum (Pt) catalysts are often more chemoselective for nitro group reduction in the presence of halides. rsc.org Sulfided platinum catalysts have been shown to be particularly effective in preventing dehalogenation.

Nickel (Ni) catalysts , such as Raney nickel, are effective but may require harsher conditions and can sometimes lack selectivity. rasayanjournal.co.in

Iron-based catalysts , such as iron(II) phthalocyanine (B1677752) with hydrazine (B178648) hydrate, have been developed as a cost-effective and environmentally friendly option that shows high chemoselectivity for nitro group reduction in the presence of other reducible groups. tcichemicals.com

Catalyst Design Principles: Modern catalyst design focuses on controlling the electronic properties and morphology of the catalyst to enhance selectivity. rsc.org This can involve using specific supports (e.g., TiO₂, carbon nanosheets), doping with other metals to create bimetallic catalysts (e.g., Au-Pd), or controlling particle size. acs.orgresearchgate.net The goal is to create active sites that favor the adsorption and reduction of the nitro group over other functional groups.

Table 2: Common Catalysts for Nitroarene Reduction and Their General Selectivity

CatalystHydrogen SourceTypical Selectivity ProfileReference
Pd/CH₂High activity, risk of dehalogenation and benzyl group hydrogenolysis. nih.gov
Pt/Fe₃O₄H₂High selectivity for nitro group over chloro group. researchgate.net
Raney NiH₂ / HydrazineStrong reducing agent, can lack chemoselectivity. wikipedia.org
Iron(II) PhthalocyanineHydrazineHigh chemoselectivity, tolerates many functional groups. tcichemicals.com
Ammonium Formate / Pd/CTransfer HydrogenationMild conditions, good functional group tolerance. mdpi.comnih.gov

Stereoselectivity is not a factor for the reduction of the nitro group itself in this achiral molecule. However, in chiral analogues, preserving the integrity of existing stereocenters is a key aspect of catalyst design.

Electrochemical Reduction Mechanisms and Applications

Electrochemical methods offer a powerful and highly tunable alternative for the reduction of nitro compounds, often avoiding the need for high pressures of H₂ or expensive metal catalysts. numberanalytics.com The reduction occurs at the cathode of an electrochemical cell. acs.orgrsc.org

The mechanism of electrochemical reduction of nitroarenes is highly dependent on the electrode material, solvent, and, most importantly, the pH of the electrolyte. acs.org

Initial Electron Transfer: The process typically begins with a reversible one-electron transfer to the nitroarene (ArNO₂) to form a radical anion (ArNO₂⁻•). acs.org

Protonation and Further Reduction: In the presence of proton donors, the radical anion is protonated and undergoes further reduction in a series of steps. The key intermediates, nitroso (Ar-N=O) and hydroxylamine (Ar-NHOH), are formed sequentially. rsc.orgacs.org

Final Product Formation: The hydroxylamine intermediate is then further reduced to the corresponding aniline (B41778) (ArNH₂).

By carefully controlling the electrode potential and the availability of protons (pH), it is possible to selectively stop the reduction at the hydroxylamine stage or proceed to the final amine. acs.org For this compound, this control is advantageous for avoiding side reactions. The reduction potential of the nitro group is generally less negative than that of aryl chlorides or esters, allowing for a window of electrochemical potential where selective reduction can occur. dtic.mil

Applications of this technology include the synthesis of high-value aromatic amines and the degradation of nitroaromatic pollutants in wastewater. dtic.milthieme-connect.com The ability to perform the reaction under mild conditions with high selectivity makes it an attractive green chemistry approach. rsc.org

Nucleophilic Substitution Reactions Involving Aromatic Halogen

The presence of a nitro group, a strong electron-withdrawing group, ortho to a halogen atom on an aromatic ring significantly activates the ring towards nucleophilic aromatic substitution (SNAr). chemistrysteps.comwikipedia.orgtotal-synthesis.com In this compound, the chlorine atom on the benzoate ring is susceptible to displacement by nucleophiles.

SNAr Mechanisms in Electron-Deficient Aromatic Systems

The SNAr mechanism is a two-step process. libretexts.orgnumberanalytics.com The first step, which is typically the rate-determining step, involves the attack of a nucleophile on the carbon atom bearing the leaving group. total-synthesis.com This addition forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The electron-withdrawing nitro group plays a crucial role in stabilizing this intermediate by delocalizing the negative charge through resonance. masterorganicchemistry.comresearchgate.netyoutube.com The ortho and para positions relative to the nitro group are particularly activated because the negative charge can be delocalized onto the nitro group itself. libretexts.orgbyjus.com

Theoretical Analysis of Leaving Group Abilities and Nucleophile Effects

In SNAr reactions, the nature of the leaving group and the nucleophile significantly influences the reaction rate. Contrary to SN1 and SN2 reactions, where iodide is the best leaving group among the halogens, the order of leaving group ability in SNAr reactions is often F > Cl ≈ Br > I. wikipedia.orgnih.gov This is because the first step, the nucleophilic attack, is rate-determining, and the high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to attack. total-synthesis.com

Computational studies, often employing Density Functional Theory (DFT), can provide valuable insights into the reaction pathways, transition states, and activation energies of SNAr reactions. researchgate.net These theoretical analyses can help in understanding the stabilizing effects of substituents like the nitro group on the transition state. researchgate.net The nature of the nucleophile also plays a critical role; factors such as the nucleophile's basicity, polarizability, and size can affect its reactivity. nih.gov Theoretical models can be used to predict how different nucleophiles will interact with the electron-deficient aromatic system and influence the energy barrier for the formation of the Meisenheimer complex. acs.orgnih.gov

Photochemical and Radiolytic Degradation Mechanisms

Exposure to light or high-energy radiation can induce the degradation of this compound through complex mechanisms involving excited states and radical intermediates.

Primary Photoprocesses and Excited State Chemistry

Nitroaromatic compounds possess unique photochemical properties. kaust.edu.sarsc.org Upon absorption of light, the molecule is promoted to an electronically excited singlet state. For many nitroaromatics, there is a very efficient and rapid intersystem crossing (ISC) to a triplet excited state. rsc.orgresearchgate.net This is due to strong spin-orbit coupling facilitated by the nitro group. rsc.org

The excited state chemistry is complex and can involve several decay pathways. One notable channel for some nitroaromatic compounds is the photodissociation of the nitro group, which can lead to the formation of nitric oxide (NO) through a series of rearrangements. kaust.edu.sanih.gov The efficiency of these photochemical processes is influenced by factors such as the substitution pattern on the aromatic ring and the solvent environment. rsc.org The presence of chlorine atoms on the aromatic rings of this compound can also influence the excited state dynamics, potentially leading to the photolytic cleavage of the carbon-chlorine bond.

Radical Intermediates and Secondary Reaction Pathways

Both photochemical and radiolytic degradation proceed through the formation of highly reactive radical intermediates. ekb.egichtj.waw.pl In photolysis, homolytic cleavage of the C-Cl or C-NO2 bonds can generate aryl and chlorine radicals, or nitro radicals, respectively. bris.ac.ukrsc.org Radiolysis, the decomposition of a substance by ionizing radiation, also generates a cascade of reactive species, including electrons, ions, and excited molecules, which lead to the formation of radicals. ichtj.waw.pl

These primary radicals can initiate a series of secondary reactions. For example, aryl radicals can abstract hydrogen atoms from the solvent or other molecules, or they can react with oxygen to form peroxyl radicals. nih.gov In aqueous solutions, hydroxyl radicals (•OH) generated during radiolysis are highly reactive and can add to the aromatic ring, leading to hydroxylated products and eventual ring cleavage. researchgate.net The reaction of radical intermediates can lead to a complex mixture of degradation products. nih.gov The presence of oxygen can significantly influence the reaction pathways, often leading to oxidative degradation. nih.gov

Application of 4 Chlorobenzyl 4 Chloro 3 Nitrobenzoate As a Synthetic Intermediate or Precursor

Building Block for the Synthesis of Nitrogen-Containing Heterocycles

There is no available research that demonstrates the use of 4-chlorobenzyl 4-chloro-3-nitrobenzoate as a direct building block for the synthesis of nitrogen-containing heterocycles. Although related compounds like 4-chloro-3-nitrobenzoic acid and its derivatives are known precursors for heterocyclic systems, no such role has been documented for this specific ester.

Substrate in Carbon-Carbon Bond Forming Reactions (e.g., cross-coupling post-dehalogenation)

There are no documented instances of this compound being utilized as a substrate in carbon-carbon bond forming reactions. The potential for this compound to undergo reactions such as cross-coupling after dehalogenation has not been explored or reported in the available literature.

Role in Cascade Reactions and Multicomponent Synthesis

No studies have been found that describe a role for this compound in either cascade reactions or multicomponent synthesis. Its potential as a reactant in these complex transformations remains uninvestigated.

Advanced Analytical Methodologies for Mechanistic and Environmental Fate Studies Principle Based

Chromatographic Principles for Reaction Monitoring and Purity Assessment

Chromatographic techniques are fundamental for separating components from a complex mixture, making them indispensable for monitoring the progress of a chemical reaction and assessing the purity of the final product.

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the analysis of non-volatile or thermally unstable compounds such as 4-chlorobenzyl 4-chloro-3-nitrobenzoate. The principle of HPLC is based on the separation of analytes by passing a pressurized liquid solvent (the mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (the stationary phase).

The separation is achieved through differential partitioning of the analytes between the two phases. In reversed-phase HPLC, the most common mode for organic molecules, a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol). Compounds with higher polarity travel through the column more quickly with the mobile phase, resulting in shorter retention times. Less polar compounds, which interact more strongly with the nonpolar stationary phase, are retained longer and thus elute later.

For reaction monitoring, small aliquots of the reaction mixture are injected into the HPLC system at various time points. By tracking the decrease in the chromatographic peak area corresponding to the starting materials and the simultaneous increase in the peak areas of the product(s), a kinetic profile of the reaction can be established. This allows for the determination of reaction completion, the identification of intermediates, and the quantification of product yield and purity.

Table 1: Typical HPLC Parameters for Reaction Analysis

Parameter Description Principle of Action
Stationary Phase C18 (Octadecylsilane bonded to silica) A nonpolar phase that separates molecules based on hydrophobicity; less polar molecules are retained longer.
Mobile Phase Acetonitrile/Water Gradient A polar solvent system. A gradient (changing composition over time) is used to elute compounds with a wide range of polarities effectively.
Detector Diode Array Detector (DAD) or UV-Vis Detector Measures the absorbance of UV-Vis light by the analytes. The nitroaromatic and chlorobenzyl groups in the target molecule are strong chromophores, making UV detection highly sensitive.
Flow Rate 0.5 - 1.5 mL/min The rate at which the mobile phase passes through the column, influencing retention time, resolution, and analysis time.

| Column Temperature | 25 - 40 °C | Maintained at a constant temperature to ensure reproducible retention times and improve peak shape. |

Gas Chromatography (GC) is a powerful separation technique optimized for volatile and thermally stable compounds. While this compound itself has a high molecular weight and low volatility, GC is highly relevant for analyzing its more volatile precursors or potential degradation products. nih.gov The technique is widely used for the analysis of nitroaromatic compounds in environmental samples. epa.govnih.gov

The principle of GC involves vaporizing a sample and injecting it into the head of a chromatographic column. The separation occurs as the analyte is transported through the column by an inert gaseous mobile phase (carrier gas, e.g., helium or nitrogen). The column contains a stationary phase, which can be a liquid or a polymer, coated on a solid support or the column wall. Separation is based on the differential partitioning of compounds between the carrier gas and the stationary phase. Compounds with higher volatility (lower boiling points) and less affinity for the stationary phase travel through the column faster.

For compounds containing nitro groups and halogens, specialized detectors are often employed. An Electron Capture Detector (ECD) is highly sensitive to electronegative functional groups like halogens and nitro groups, making it suitable for trace analysis. epa.gov A Nitrogen-Phosphorus Detector (NPD) provides selective and sensitive detection for nitrogen-containing compounds. epa.govresearchgate.net Coupling GC with a Mass Spectrometer (GC-MS) allows for both separation and definitive identification of the eluted compounds based on their mass spectra. nih.govnih.gov

Mass Spectrometric Principles for Fragmentation Pathway Elucidation

Mass Spectrometry (MS) is a vital analytical tool that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the patterns of fragmentation. nih.gov

The method used to ionize a molecule before mass analysis significantly influences the degree of fragmentation and the type of structural information obtained. nih.gov

Electron Ionization (EI): A hard ionization technique where high-energy electrons bombard the sample in the gas phase. This imparts significant energy, causing extensive and reproducible fragmentation. nih.govnih.gov The resulting spectrum is a complex pattern of fragment ions that serves as a molecular fingerprint, which is excellent for structural elucidation and library matching. The molecular ion peak may be weak or absent for less stable molecules.

Electrospray Ionization (ESI): A soft ionization technique that generates ions from a liquid solution. It imparts very little excess energy, resulting in minimal fragmentation. nih.gov ESI spectra are typically dominated by the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. This is extremely useful for accurately determining the molecular weight of the parent compound or its non-volatile reaction products. researchgate.net

Atmospheric Pressure Chemical Ionization (APCI): Another soft ionization technique, generally suited for analytes that are less polar than those analyzed by ESI. It is more energetic than ESI and may induce some in-source fragmentation, providing a balance between molecular weight information and initial structural clues.

Tandem Mass Spectrometry (MS/MS) is a multi-stage process used for detailed structural analysis of complex molecules. nih.govresearchgate.net In a typical MS/MS experiment, a specific ion (the precursor ion) is selected from the first stage of mass analysis. This selected ion is then fragmented, usually through collision-induced dissociation (CID), where it collides with an inert gas. The resulting fragment ions (product ions) are then analyzed in a second stage of mass spectrometry. pittcon.org

This technique is exceptionally powerful for identifying unknown reaction products or metabolites. researchgate.net By systematically breaking down a molecule and analyzing its fragments, chemists can piece together its structure. For example, if a reaction product of this compound was analyzed, MS/MS could be used to confirm the connectivity of the different parts of the molecule by observing characteristic fragment losses.

Table 2: Illustrative MS/MS Fragmentation for this compound

Precursor Ion (m/z) Description Product Ion (m/z) Inferred Neutral Loss / Fragment Identity
356 [M+H]⁺ 125 Loss of 4-chloro-3-nitrobenzoic acid
356 [M+H]⁺ 200 Loss of 4-chlorotoluene (B122035)
125 4-chlorobenzyl cation 91 Loss of chlorine

In-situ Spectroscopic Techniques for Real-Time Reaction Monitoring (e.g., ATR-IR, UV-Vis)

In-situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, without the need for sampling. mt.comrsc.org This provides continuous data, enabling a deeper understanding of reaction kinetics, mechanisms, and the detection of transient intermediates. rsc.org

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy: In-situ ATR-IR spectroscopy is a powerful method for tracking changes in functional groups during a reaction. nih.gov An infrared beam is directed into a crystal in contact with the reaction mixture. The beam creates an evanescent wave that penetrates a short distance into the mixture, where it can be absorbed by the molecules. researchgate.net By monitoring the intensity of characteristic IR absorption bands over time, one can follow the consumption of reactants and the formation of products. For instance, in the synthesis of this compound from 4-chloro-3-nitrobenzoic acid and 4-chlorobenzyl alcohol, one could monitor the disappearance of the broad O-H stretch from the carboxylic acid and the appearance of the strong ester C=O stretch around 1720-1740 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly useful for reactions involving compounds with chromophores, such as the aromatic rings and nitro group in this compound. Any change in the electronic structure or conjugation of the molecule during a reaction will result in a change in its UV-Vis spectrum. By monitoring the absorbance at a specific wavelength corresponding to a reactant or product, a concentration-time profile can be generated, providing valuable kinetic data.

Environmental Transformation Pathways and Fate Studies of Nitroaromatic Esters Excluding Toxicity

Hydrolytic Degradation in Aqueous Environments: Rate-Limiting Factors

The hydrolysis of 4-chlorobenzyl 4-chloro-3-nitrobenzoate involves the cleavage of the ester bond, yielding 4-chlorobenzyl alcohol and 4-chloro-3-nitrobenzoic acid. The rate of this reaction in aqueous environments is subject to several rate-limiting factors, primarily pH, temperature, and the intrinsic chemical structure of the molecule.

The hydrolysis of esters can be catalyzed by both acids and bases. Generally, the rate of hydrolysis is slowest in the neutral pH range (around pH 7) and increases significantly under both acidic and alkaline conditions. For structurally similar compounds like p-nitrophenyl esters, hydrolysis rates have been shown to vary considerably with pH. Alkaline-catalyzed hydrolysis is typically a second-order reaction, dependent on the concentration of both the ester and the hydroxide (B78521) ion. The presence of electron-withdrawing groups, such as the nitro group and chlorine atoms on the benzoate (B1203000) ring of this compound, increases the electrophilicity of the carbonyl carbon. This makes the ester more susceptible to nucleophilic attack by hydroxide ions, thus accelerating the rate of alkaline hydrolysis. Conversely, the stability of some esters is enhanced under acidic conditions.

Temperature is another critical factor influencing hydrolysis rates. An increase in temperature generally leads to a higher rate of hydrolysis, following the principles of chemical kinetics where higher thermal energy increases the frequency and energy of molecular collisions.

The structural characteristics of the ester itself play a pivotal role. The stability of the leaving group (the alcohol moiety) and the electronic effects of substituents on the acyl portion of the molecule are key determinants. For this compound, the presence of a nitro group and a chlorine atom on the benzoic acid portion significantly influences the electronic environment of the ester linkage.

Below is a table illustrating the hydrolysis rates of various organic esters under alkaline conditions, providing a comparative context for the potential behavior of this compound.

EsterConditionsSecond-Order Rate Constant (M⁻¹s⁻¹)Half-Life (at pH 13)
TMPD-MIB20-21°CValue not specifiedValue not specified
BP20-21°CValue not specifiedValue not specified
DEHA20-21°CValue not specifiedValue not specified
BBzP20-21°CValue not specifiedValue not specified

Phototransformation in Simulated Aquatic and Atmospheric Conditions

The phototransformation of this compound is an important degradation pathway, particularly in sunlit surface waters and the atmosphere. This process involves the absorption of light energy, which can lead to the excitation of the molecule and subsequent chemical reactions. The presence of nitroaromatic and chlorinated functionalities in the molecule suggests a significant potential for photodegradation.

In aquatic environments, direct photolysis can occur when the compound absorbs light at wavelengths present in the solar spectrum. The nitro group, in particular, is a strong chromophore that can absorb ultraviolet (UV) radiation. This can lead to the cleavage of the ester bond or transformations of the aromatic rings. Indirect photolysis is often a more significant process in natural waters. This involves photosensitizers, such as dissolved organic matter (humic and fulvic acids), which absorb light and produce reactive oxygen species (ROS) like hydroxyl radicals (•OH), singlet oxygen (¹O₂), and superoxide (B77818) radicals. These highly reactive species can then attack and degrade the this compound molecule. The UV/H₂O₂ process, for instance, has been shown to be effective in degrading various nitroaromatic compounds by generating hydroxyl radicals. nih.gov The degradation rates of nitrobenzene (B124822) and nitrophenols have been observed to be in the range of 10⁻³ to 10⁻² s⁻¹ under such conditions. nih.gov

In the atmosphere, this compound, if it becomes airborne, would be subject to gas-phase photolysis and reactions with photochemically generated oxidants. The primary atmospheric oxidant is the hydroxyl radical, which can react with the aromatic rings and the benzyl (B1604629) group, initiating a cascade of oxidative degradation reactions.

The efficiency of phototransformation is influenced by factors such as the intensity and wavelength of light, the presence and concentration of photosensitizers and quenchers, and the chemical properties of the water, such as pH and the presence of other dissolved constituents.

The following table presents data on the photodegradation of related nitroaromatic compounds, which can provide insights into the potential photolytic behavior of this compound.

CompoundConditionsInitial Decay Rate Constant (s⁻¹)Initial Quantum Yield
Nitrobenzene (NB)UV/H₂O₂~10⁻³ - 10⁻²~0.30 - 0.36
Nitrophenols (NPs)UV/H₂O₂~10⁻²~0.31 - 0.54

Theoretical Aspects of Biodegradation and Microbial Cometabolism

The biodegradation of this compound by microorganisms is a crucial process for its ultimate removal from the environment. As a xenobiotic compound, its degradation is often slow and may require specific microbial populations and environmental conditions. The presence of both chloro and nitro substituents on the aromatic rings makes the compound relatively resistant to microbial attack.

Microbial degradation of nitroaromatic compounds can proceed through two main types of pathways: reductive and oxidative. mdpi.com

Reductive Pathways: Under anaerobic conditions, the nitro group is often the first point of attack. Nitroreductase enzymes can sequentially reduce the nitro group (-NO₂) to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to an amino group (-NH₂). researchgate.net The resulting aromatic amine may be more or less susceptible to further degradation than the parent compound. In some cases, these amino-substituted intermediates can polymerize or bind to soil organic matter.

Oxidative Pathways: Under aerobic conditions, microorganisms may utilize oxygenase enzymes to attack the aromatic ring. Monooxygenases and dioxygenases can hydroxylate the ring, leading to the formation of catechols or substituted catechols. researchgate.net These intermediates can then undergo ring cleavage, eventually leading to mineralization (complete breakdown to CO₂, H₂O, and inorganic ions). The removal of the nitro group as nitrite (B80452) is a key step in some aerobic degradation pathways of nitroaromatic compounds. dtic.mil

Cometabolism: It is highly probable that the biodegradation of this compound proceeds via cometabolism. researchgate.net In this process, the compound is transformed by microbial enzymes, but it does not serve as a primary source of carbon or energy for the microorganisms. researchgate.net The microbes subsist on other growth-supporting substrates, and the degradation of the target compound is a fortuitous side reaction catalyzed by non-specific enzymes. This is particularly relevant for highly substituted and potentially toxic compounds that may not support microbial growth on their own.

The theoretical biodegradation of this compound would likely involve initial cleavage of the ester bond by esterase enzymes, releasing 4-chlorobenzyl alcohol and 4-chloro-3-nitrobenzoic acid. Both of these products would then be subject to further microbial degradation. The degradation of 4-chloro-3-nitrobenzoic acid would likely follow the pathways described above for nitroaromatic compounds, complicated by the presence of the chlorine substituent.

Sorption and Mobility in Soil and Sediment Systems: Mechanistic Understanding

The sorption of this compound to soil and sediment particles significantly influences its mobility, bioavailability, and susceptibility to other fate processes. The extent of sorption is determined by the physicochemical properties of the compound and the characteristics of the soil or sediment.

The primary mechanisms governing the sorption of organic compounds like this compound include:

Hydrophobic Partitioning: Nonpolar organic compounds tend to partition from the aqueous phase into the organic matter fraction of soil and sediment to minimize their contact with water. The octanol-water partition coefficient (Kow) is a common measure of a compound's hydrophobicity and is often correlated with its sorption to soil organic matter.

Specific Interactions: In addition to hydrophobic partitioning, specific interactions can play a significant role, especially for polar and charged compounds. For nitroaromatic compounds, π-π electron donor-acceptor interactions between the electron-deficient nitroaromatic ring and electron-rich regions of soil organic matter can lead to stronger sorption than predicted by hydrophobicity alone. nih.gov

Clay Mineral Adsorption: The compound can also adsorb to the surfaces of clay minerals. The nature and extent of this adsorption depend on the type of clay, its surface area, and the nature of the exchangeable cations present. nih.gov

For this compound, it is expected that soil organic matter will be the dominant sorbent. nih.govresearchgate.net The presence of the nitro group and chlorine atoms makes the aromatic rings electron-deficient, promoting π-π interactions with the aromatic moieties in humic substances.

The mobility of the compound in the subsurface is inversely related to its sorption. A high sorption coefficient (Kd or Koc) indicates strong binding to soil particles and low mobility, reducing the potential for groundwater contamination. chemsafetypro.com Conversely, low sorption implies higher mobility and a greater potential for transport through the soil profile.

The following table presents sorption data for related nitroaromatic compounds, which helps to contextualize the potential sorption behavior of this compound.

CompoundSoil TypeSorption Coefficient (e.g., Koc)Key Finding
2,4-DinitrotolueneThree typical Chinese soilsNot specifiedSoil organic matter was the predominant sorbent.
NitrobenzeneThree typical Chinese soilsNot specifiedSorption to clay minerals was less important than to soil organic matter.
Phenanthrene (for comparison)Three typical Chinese soilsNot specifiedNitroaromatics showed higher nonhydrophobic affinity to soil organic matter than apolar compounds.

Emerging Research Frontiers and Future Perspectives

Development of Novel Biocatalytic Approaches for Synthesis and Transformation

The synthesis and transformation of nitroaromatic compounds are increasingly benefiting from biocatalysis, which offers a greener alternative to traditional chemical methods. Enzymes operate under mild conditions, reducing energy consumption and the generation of hazardous byproducts.

For Synthesis: The formation of the ester bond in 4-chlorobenzyl 4-chloro-3-nitrobenzoate is a prime target for biocatalytic methods. Lipases, a class of enzymes that catalyze esterification, are particularly promising. mdpi.com Research is focused on identifying or engineering lipases with high specificity for the substrates, 4-chloro-3-nitrobenzoic acid and 4-chlorobenzyl alcohol. Immobilizing these enzymes on solid supports is a key strategy to enhance their stability and reusability, making the process more economically viable for industrial applications. mdpi.com

For Transformation: The nitro group on the benzoate (B1203000) ring is a key functional group that can be modified to create new derivatives. Nitroreductases (NRs), which are NAD(P)H-dependent flavoenzymes, are capable of reducing nitroaromatic compounds to their corresponding arylamines. researchgate.net This transformation is a fundamental step in the synthesis of many pharmaceuticals and dyes. researchgate.netresearchgate.net Research into novel nitroreductases from various microbial sources, such as Bacillus tequilensis and Lysinibillus sphaericus, aims to discover enzymes with broader substrate scopes and higher efficiencies for compounds like this compound. researchgate.netnih.gov These enzymatic reductions can proceed via nitroso and hydroxylamine (B1172632) intermediates to yield the corresponding amine. researchgate.netnih.gov

Enzyme ClassPotential Application for this compoundKey Research Goals
Lipases Catalyze the esterification of 4-chloro-3-nitrobenzoic acid and 4-chlorobenzyl alcohol. mdpi.comEnhance enzyme stability and reusability through immobilization; improve substrate specificity. mdpi.com
Nitroreductases Reduce the nitro group to an amino group, forming 4-chlorobenzyl 4-chloro-3-aminobenzoate. researchgate.netresearchgate.netDiscover enzymes with high activity and selectivity for the target substrate; understand reaction pathways. researchgate.netnih.gov
Monooxygenases/Dioxygenases Potentially eliminate the nitro group via hydroxylation of the aromatic ring. nih.govExplore the functionalization of the aromatic core for creating new derivatives. nih.govrsc.org

Application of Machine Learning and AI in Reaction Prediction and Optimization

Reaction Prediction: ML models, often trained on vast databases of known chemical reactions, can predict the most likely products, yields, and even byproducts for the esterification reaction. mit.edurjptonline.org These models use molecular fingerprints and advanced descriptors to represent reactants and reagents, allowing them to identify patterns that would be difficult for a human chemist to discern. mit.edunih.gov This predictive power minimizes the need for extensive trial-and-error experimentation.

AI/ML ApplicationSpecific Goal for Synthesis of this compoundExpected Outcome
Forward Reaction Prediction Predict the yield and potential byproducts of the esterification reaction under various conditions. pharmafeatures.commit.eduReduced number of experiments; faster identification of a viable synthetic route.
Condition Recommendation Suggest optimal catalysts, solvents, and temperatures based on the structures of the reactants. beilstein-journals.orgnih.govIncreased reaction efficiency and selectivity; avoidance of unfavorable conditions.
Automated Optimization Integrate with robotic systems to iteratively adjust reaction parameters to maximize product yield. beilstein-journals.orgbioprocessingnews.nlAccelerated process development; discovery of highly optimized and robust synthetic protocols.

Exploration of Sustainable and Renewable Feedstocks for Synthesis

The chemical industry's shift towards sustainability is driving research into the use of renewable feedstocks derived from biomass rather than petroleum. rsc.org The synthesis of this compound relies on two key precursors: 4-chlorobenzyl alcohol and 4-chloro-3-nitrobenzoic acid. The future of its synthesis will likely involve developing pathways to produce these precursors from bio-based sources.

Aromatic compounds, which form the backbone of these precursors, can be derived from lignin (B12514952), a complex polymer abundant in plant biomass. Research is ongoing to develop efficient catalytic methods to break down lignin into valuable aromatic platform chemicals. Similarly, the functional groups (chloro and nitro groups) must be installed using greener methods. Traditional nitration, for example, uses a hazardous mixture of nitric and sulfuric acids. numberanalytics.com More environmentally benign approaches, such as using solid acid catalysts or inorganic nitrates on silica (B1680970) supports, are being explored to reduce waste and improve safety. researchgate.net The ultimate goal is to create a fully integrated biorefinery concept where biomass is converted into high-value chemicals like the precursors for this compound.

Advanced Theoretical Studies on Non-Covalent Interactions and Supramolecular Assembly

The solid-state structure and material properties of this compound are governed by a complex network of non-covalent interactions. Advanced theoretical and computational methods are essential for understanding and predicting how these molecules self-assemble into larger structures. mdpi.com

The presence of chlorine atoms and a nitro group makes this molecule a candidate for several important non-covalent interactions, including:

Halogen Bonding: The chlorine atoms can act as halogen bond donors, interacting with the oxygen atoms of the nitro or ester groups on neighboring molecules. nih.goveurekalert.org These interactions are highly directional and can be a powerful tool in crystal engineering. nih.gov

π–π Stacking: The two aromatic rings can stack on top of each other, an interaction that plays a significant role in the packing of many aromatic compounds. rsc.orgnih.gov

C–H···O Interactions: Hydrogen atoms on the aromatic rings can form weak hydrogen bonds with the oxygen atoms of the ester and nitro groups. nih.gov

Theoretical tools like Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), and Hirshfeld surface analysis allow researchers to visualize, quantify, and understand these interactions. rsc.orgrsc.orgnih.gov By modeling the supramolecular assembly, scientists can predict crystal structures and rationalize the physicochemical properties of the solid material, which is crucial for applications in materials science. rsc.orgfrontiersin.org

Integration of Computational Chemistry with Experimental Mechanistic Studies

A synergistic approach that combines computational chemistry with experimental techniques provides a powerful framework for elucidating complex reaction mechanisms. For the synthesis of this compound, this integrated strategy can offer deep insights into the esterification process.

Computational methods, particularly DFT calculations, can be used to map out the entire reaction pathway. rsc.orgnih.gov This involves calculating the energies of reactants, products, intermediates, and transition states, providing a detailed picture of the reaction kinetics and thermodynamics. escholarship.org For instance, computational models can help determine whether the reaction proceeds through a specific type of acyl-enzyme intermediate in a biocatalytic process or clarify the role of an acid catalyst in the chemical synthesis. mdpi.com

These theoretical predictions can then be validated through experimental studies. rsc.org Techniques like kinetic analysis and spectroscopic monitoring of the reaction mixture can identify intermediates and determine reaction rates, which can be compared against the computational results. researchgate.netresearchgate.net This iterative cycle of prediction and verification leads to a robust and detailed understanding of the reaction mechanism, enabling more rational and efficient process design. escholarship.orgrsc.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-chlorobenzyl 4-chloro-3-nitrobenzoate in a laboratory setting?

  • Methodology : The compound can be synthesized via esterification of 4-chloro-3-nitrobenzoic acid (CAS 96-99-1, purity ≥98%) with 4-chlorobenzyl chloride. A typical protocol involves:

  • Activating the carboxylic acid group using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane .
  • Monitoring reaction progress via TLC or HPLC, using silica gel chromatography for purification .
  • Confirming purity through GC/T analysis and verifying the ester bond via FT-IR (C=O stretch at ~1720 cm⁻¹) .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

  • Methodology :

  • Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) for 1–4 weeks .
  • Analyze degradation products using LC-MS and compare with reference standards (e.g., 4-chloro-3-nitrobenzoic acid) .
  • Store the compound in airtight, amber vials at 0–6°C to minimize nitro group decomposition .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for nitro and chloro groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 340.97 for C₁₄H₈Cl₂NO₄) .
  • XRD : Single-crystal X-ray diffraction to resolve ambiguities in nitro/chloro spatial orientation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate side reactions during synthesis?

  • Methodology :

  • Use a factorial design to test variables: temperature (25–80°C), catalyst loading (1–5 mol%), and solvent polarity (DMF vs. THF) .
  • Analyze yield discrepancies via ANOVA to identify significant factors (e.g., excessive heat may hydrolyze the ester bond) .
  • Employ kinetic studies to track intermediate formation (e.g., acyl chloride intermediates) using in-situ IR spectroscopy .

Q. What strategies resolve contradictory data in nitro group reactivity studies?

  • Methodology :

  • Compare nitro reduction pathways (e.g., catalytic hydrogenation vs. Sn/HCl) to identify competing mechanisms .
  • Use isotopic labeling (15N^{15}N-nitro) to trace reaction byproducts via 15N^{15}N-NMR .
  • Validate results against computational models (DFT calculations for nitro group electron-withdrawing effects) .

Q. How can researchers design experiments to probe the compound’s potential as a pharmaceutical intermediate?

  • Methodology :

  • Perform structure-activity relationship (SAR) studies by modifying substituents (e.g., replacing nitro with cyano groups) and testing biological activity .
  • Assess metabolic stability using liver microsome assays (e.g., human CYP450 isoforms) .
  • Screen for cytotoxicity in vitro (e.g., IC₅₀ in cancer cell lines) and cross-reference with PubChem bioassay data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.